Cas no 138617-50-2 (rac-(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine Hydrochloride)
rac-(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (2R,6R)-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine
- Ambcb4100925
- (2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydro-pyridin e
- AG-D-78050
- trans-2,6-diallyl-1,2,3,6-tetrahydropyridine
- AC1LX66S
- BB 0222343
- CTK4C1322
- trans-2,6-diallyl-1,2,5,6-tetrahydropyridine
- (2R,6R)-2,6-DIALLYL-1,2,3,6-TETRAHYDROPYRIDINE
- (2R,6R)-2,6-bis(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine
- DTXSID80365164
- BS-35700
- (2R,6R)-2,6-Di(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine
- rac-(2R,6R)-2,6-diallyl-1,2,3,6-tetrahydropyridine
- (2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine x1hcl
- Rac-(2R,6R)-2,6-diallyl-1,2,3,6-tetrahydropyridine hydrochloride
- Rac-(2R,6R)-2,6-diallyl-1,2,3,6-tetrahydropyridinehydrochloride
- Pyridine, 1,2,3,6-tetrahydro-2,6-di-2-propen-1-yl-, (2R,6R)-rel-
- 138617-50-2
- rac-(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine Hydrochloride
-
- MDL: MFCD09802328
- Inchi: 1S/C11H17N/c1-3-6-10-8-5-9-11(12-10)7-4-2/h3-5,8,10-12H,1-2,6-7,9H2/t10-,11-/m1/s1
- InChI Key: GAYQJEALDMVJON-GHMZBOCLSA-N
- SMILES: N1[C@H](CC=C)C=CC[C@H]1CC=C
Computed Properties
- Exact Mass: 163.13621
- Monoisotopic Mass: 163.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03
rac-(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A601653-10mg |
rac-(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine Hydrochloride |
138617-50-2 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A601653-50mg |
rac-(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine Hydrochloride |
138617-50-2 | 50mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A601653-100mg |
rac-(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine Hydrochloride |
138617-50-2 | 100mg |
$ 80.00 | 2022-06-08 | ||
| eNovation Chemicals LLC | Y1248879-5g |
Pyridine, 1,2,3,6-tetrahydro-2,6-di-2-propen-1-yl-, (2R,6R)-rel- |
138617-50-2 | 95% | 5g |
$215 | 2023-09-04 |
rac-(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine Hydrochloride Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on rac-(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine Hydrochloride
Professional Introduction to rac-(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine Hydrochloride (CAS No. 138617-50-2)
The compound rac-(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine Hydrochloride, identified by its CAS number 138617-50-2, is a significant molecule in the field of pharmaceutical chemistry and has garnered considerable attention due to its unique structural and functional properties. This tetrahydropyridine derivative exhibits a chiral center at the 2 and 6 positions, which contributes to its diverse pharmacological potential. The presence of dialyl groups further enhances its reactivity and interaction with biological targets, making it a promising candidate for further research and development.
In recent years, the study of tetrahydropyridine derivatives has expanded significantly, particularly in the context of central nervous system (CNS) disorders. The chiral configuration of rac-(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine Hydrochloride suggests potential applications in the development of novel therapeutics that target neurotransmitter systems. Specifically, researchers have been exploring its interactions with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are critical in the metabolism of neurotransmitters like dopamine and serotonin.
One of the most intriguing aspects of this compound is its structural similarity to known pharmacologically active agents. For instance, it shares structural motifs with certain antipsychotic and antidepressant drugs. This similarity has prompted investigations into whether rac-(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine Hydrochloride could serve as a lead compound for the development of next-generation psychotropic medications. Preliminary studies have shown that it may exhibit properties such as dopaminergic activity and serotonergic modulation, which are essential for treating conditions like schizophrenia and depression.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for formulation into pharmaceutical products. This solubility advantage is crucial for drug delivery systems that require intravenous or oral administration. Additionally, the stability of the hydrochloride salt under various conditions has been a focus of research to ensure that it remains effective throughout its shelf life.
Recent advances in computational chemistry have enabled more detailed molecular modeling studies of rac-(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine Hydrochloride. These studies have provided insights into its binding affinity with potential biological targets and have helped in designing analogs with improved pharmacokinetic profiles. For example, virtual screening techniques have identified derivatives of this compound that may have enhanced selectivity for certain enzymes or receptors without compromising efficacy.
In vivo studies have also been conducted to evaluate the behavioral effects of this compound. Animal models have shown that it can modulate locomotor activity and emotional behavior in ways that are reminiscent of known psychotropic drugs. These findings are particularly exciting as they suggest that rac-(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine Hydrochloride could be a valuable tool for understanding the mechanisms underlying CNS disorders.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high enantiomeric purity. The use of chiral auxiliaries or catalysts has been explored to improve the yield and selectivity of the synthesis process. Advances in asymmetric synthesis techniques have made it possible to produce enantiomerically pure forms of this molecule on a larger scale.
The pharmacological profile of rac-(2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine Hydrochloride is still being thoroughly investigated. However, preliminary data suggest that it may have therapeutic potential not only in treating CNS disorders but also in other areas such as pain management and neuroprotection. Further clinical trials are necessary to confirm these findings and to establish safe dosing regimens for human use.
The development of new pharmaceuticals is often hampered by issues related to drug-drug interactions and side effects. The unique structure of rac-(2R, 6R)- 2, 6-Diallyl -1, 23, 4-tetrahydropyridine Hydrochloride, however, offers opportunities to design molecules with improved safety profiles. By understanding how this compound interacts with biological systems at a molecular level, researchers can identify ways to minimize adverse effects while maximizing therapeutic benefits.
The future direction of research on this compound includes exploring its potential as an intermediate in synthesizing more complex drug molecules。 Additionally, investigating its role in preclinical models could provide valuable insights into its mechanisms of action and therapeutic applications。 Collaborative efforts between synthetic chemists, pharmacologists, and clinicians will be essential in translating these findings into clinical practice.
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